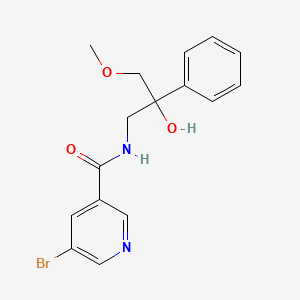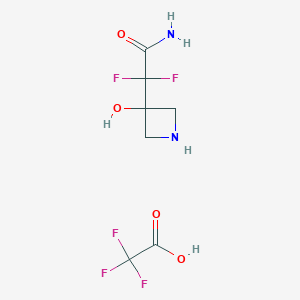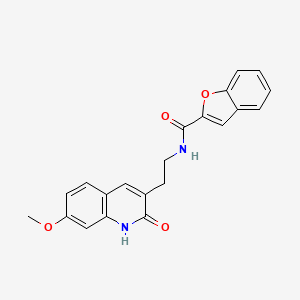
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features both quinoline and benzofuran moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
作用機序
Target of action
Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Benzofurans have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Quinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which leads to DNA damage and cell death . The mode of action of benzofurans can vary depending on the specific compound and its targets .
Biochemical pathways
The inhibition of DNA gyrase and topoisomerase IV by quinolones disrupts bacterial DNA replication, transcription, repair, and recombination . The biochemical pathways affected by benzofurans can vary widely .
Pharmacokinetics
The pharmacokinetics of quinolones and benzofurans can vary depending on the specific compound. Factors that can influence their absorption, distribution, metabolism, and excretion include their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of action
The result of quinolone action is typically bacterial cell death due to DNA damage . The results of benzofuran action can include a range of cellular effects depending on the specific compound and its targets .
Action environment
The action of quinolones and benzofurans can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
化学反応の分析
Types of Reactions: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds .
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activities.
Biology: Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in areas such as anti-cancer, anti-inflammatory, and antimicrobial therapies.
類似化合物との比較
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are known for their antimalarial activities.
Benzofuran Derivatives: Compounds like psoralen and amiodarone contain the benzofuran ring and are used in treatments for skin disorders and cardiac arrhythmias, respectively.
Uniqueness: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of quinoline and benzofuran moieties in a single molecule. This dual presence can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
特性
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-16-7-6-13-10-15(20(24)23-17(13)12-16)8-9-22-21(25)19-11-14-4-2-3-5-18(14)27-19/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCSDDXPCSEJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2964816.png)
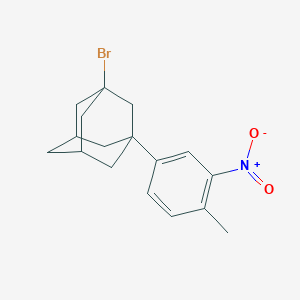
![N-([2,4'-bipyridin]-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2964818.png)
![methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2964821.png)
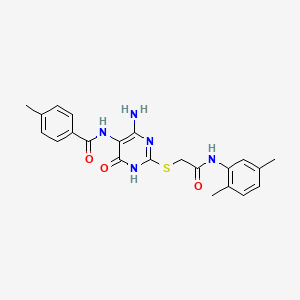
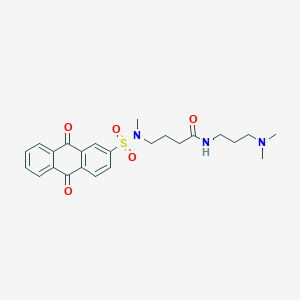
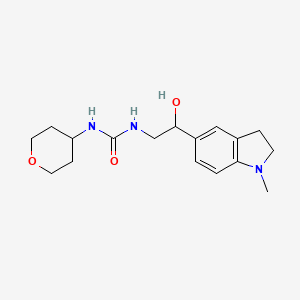
![N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2964828.png)
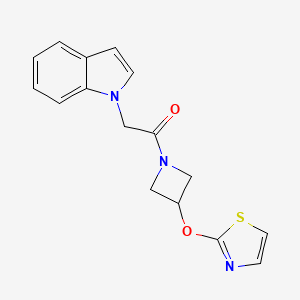
![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)
![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)
